Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Overview
Description
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated compound with the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 . This compound is primarily used in proteomics research and serves as an intermediate in the production of local anesthetics, protein kinase inhibitors, and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination: The hydroxyl group of 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with diethylamine, resulting in Diethyl[2-(4-nitrophenoxy)ethyl]amine.
Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-(4-aminophenoxy)ethylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Serves as an intermediate in the synthesis of local anesthetics and protein kinase inhibitors.
Mechanism of Action
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl[2-(4-nitrophenoxy)ethyl]amine: The non-deuterated version of the compound.
2-(4-Nitrophenoxy)ethylamine: Lacks the diethyl groups.
4-Nitrophenol: The precursor in the synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide distinct signals that help in tracing the compound’s behavior in various chemical and biological systems.
Biological Activity
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated derivative of diethyl[2-(4-nitrophenoxy)ethyl]amine, characterized by its unique chemical structure and significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemical research due to its potential as a drug precursor and its role in metabolic studies.
Chemical Structure and Synthesis
This compound has the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 g/mol. The synthesis typically involves several steps:
- Nitration : Starting from phenol, nitration produces 4-nitrophenol.
- Etherification : The 4-nitrophenol is reacted with ethylene oxide to yield 2-(4-nitrophenoxy)ethanol.
- Amination : The hydroxyl group of the ethanol is converted to an amine group via reaction with diethylamine.
- Deuteration : Hydrogen atoms are replaced with deuterium to form the final compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Local Anesthetics : As an intermediate in the synthesis of local anesthetics, it likely inhibits sodium channels in nerve cells, thus blocking pain signal transmission.
- Protein Kinase Inhibitors : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for various therapeutic applications.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition properties of compounds related to this compound:
- Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, specific derivatives showed IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting potent inhibitory effects compared to controls like donepezil .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
4a | 0.014 | BChE |
4m | 0.092 | BChE |
Control | 1.419 | Donepezil |
- Mechanistic Insights : Docking studies revealed that certain interactions, such as π–π interactions and hydrogen bonds with amino acids in the active site of BChE, contribute to the enhanced inhibitory activity of these compounds .
Toxicological Studies
While specific toxicological data on this compound is limited, related nitro compounds have been studied for their safety profiles:
- Nitro compounds can undergo metabolic reduction leading to reactive intermediates that may cause oxidative stress and potential carcinogenic effects. For example, studies on nitrofuran derivatives indicate that they can lead to adverse effects such as ovarian atrophy and reduced survival rates in animal models at certain dosages .
Applications in Research and Industry
This compound serves multiple roles across various domains:
- Biochemical Research : It is utilized as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
- Medicinal Chemistry : The compound acts as an intermediate in synthesizing local anesthetics and protein kinase inhibitors, highlighting its potential therapeutic applications.
- Analytical Chemistry : It serves as a reference standard in analytical methods due to its distinct isotopic labeling .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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